tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate
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Description
Tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C16H27N3O4S and its molecular weight is 357.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis ofceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for bacterial cell wall integrity .
Mode of Action
Given its role in the synthesis of ceftolozane, it can be inferred that it contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis .
Biochemical Pathways
As an intermediate in the synthesis of ceftolozane, it likely plays a role in the pathways related to bacterial cell wall synthesis and its inhibition .
Pharmacokinetics
As an intermediate in the synthesis of ceftolozane, it is likely that it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug product .
Result of Action
As an intermediate in the synthesis of ceftolozane, it contributes to the antibiotic’s efficacy against both gram-positive and gram-negative bacteria, including pseudomonas aeruginosa and multidrug-resistant pseudomonas aeruginosa .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-10-18-12(9-24-10)11(19-14(21)23-16(5,6)7)8-17-13(20)22-15(2,3)4/h9,11H,8H2,1-7H3,(H,17,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVKRUCASZMYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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